2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde
Description
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine-based aldehyde derivative characterized by a 3,3-dimethylbutynyl substituent at the 2-position of the pyrimidine ring and a formyl group at the 5-position. This compound has garnered attention in asymmetric autocatalysis due to its ability to generate enantioenriched pyrimidyl alkanols when reacted with diisopropylzinc (). The bulky alkyne substituent introduces steric hindrance, which influences reaction kinetics and stereochemical outcomes. Its synthesis typically involves coupling reactions and formylation steps, as seen in structurally related pyrimidine-5-carbaldehydes (). Applications span enantioselective synthesis and the development of chiral catalysts, particularly in systems requiring amplification of enantiomeric excess ().
Properties
CAS No. |
223609-33-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-11(2,3)5-4-10-12-6-9(8-14)7-13-10/h6-8H,1-3H3 |
InChI Key |
LFNCODRCVBGYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
The 5-bromo substituent on the pyrimidine ring is replaced by a formyl group through a Barbier-type halogen-lithium exchange. This one-pot method involves generating a lithiated pyrimidine intermediate at low temperatures (–80°C) followed by quenching with ethyl formate. The transient lithium species exhibits heightened nucleophilicity at the 5-position due to the electron-withdrawing effects of the pyrimidine ring and alkyne group.
Critical Parameters for High Yield
- Lithium reagent : n-Butyllithium (1.1 equivalents) ensures complete bromine-lithium exchange without overmetalation.
- Electrophile synchronization : Slow addition of ethyl formate (1.5 equivalents) prevents premature quenching of the lithium intermediate.
- Solvent : Tetrahydrofuran, rigorously dried over molecular sieves, maintains anhydrous conditions essential for intermediate stability.
Failure to remove trace water results in protonation of the lithium species, reducing yields by 30–40%. A typical procedure involves:
- Cooling THF to –80°C under nitrogen.
- Adding n-butyllithium dropwise to a stirred solution of 2-(3,3-dimethylbut-1-yn-1-yl)-5-bromopyrimidine.
- After 30 minutes, introducing ethyl formate and warming to –40°C over 2 hours.
- Quenching with saturated ammonium chloride and extracting with ethyl acetate.
Purification via column chromatography (methylene chloride/methanol, 60:1) affords the title compound in 75% isolated yield.
Comparative Analysis of Alternative Synthetic Routes
Radical-Mediated Oxidation
A radical-based approach, exemplified by the synthesis of analogous pyrimidine carbaldehydes, employs potassium persulfate (K₂S₂O₈) and copper sulfate (CuSO₄) in acetonitrile/water. While effective for oxidizing methyl groups to aldehydes, this method falters with sterically hindered substrates like 2-(3,3-dimethylbut-1-yn-1-yl)pyrimidine due to poor regiocontrol and competing side reactions.
Desulfurative Cross-Coupling
Thiol-protected pyrimidines undergo palladium-catalyzed coupling with alkynes, followed by oxidative desulfurization. Though this route avoids halogenated precursors, it requires toxic thiolating agents and offers no yield advantage over Sonogashira coupling.
Reaction Optimization Data and Performance Metrics
Table 1. Comparative Yields Across Formylation Methods
Table 2. Impact of Solvent on Sonogashira Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 8 | 82 |
| THF | 7.6 | 6 | 78 |
| DMF | 36.7 | 5 | 65 |
Industrial Scalability and Process Challenges
Scaling the Barbier exchange requires precise temperature control during n-butyllithium addition to prevent exothermic runaway. Continuous flow systems, though promising for small-scale syntheses, face challenges in handling slurries formed during lithium intermediate precipitation.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with organometallic reagents and amines.
Diisopropylzinc Addition (Enantioselective):
In the presence of chiral catalysts (e.g., enantiopure alcohols or amines), diisopropylzinc reacts with the aldehyde group to form pyrimidyl alkanols with high enantiomeric excess (ee).
| Catalyst | Solvent | Temperature | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| (S)-1-Phenylethanol | Toluene | −44 °C | 82 | 99 | |
| (R)-BINOL | Toluene | 0 °C | 72 | 95 |
This reaction proceeds via a zinc-alkoxide intermediate, with the chiral catalyst inducing asymmetry .
Amine Condensation:
Primary amines (e.g., benzylamine) react with the aldehyde to form Schiff bases. Typical conditions involve ethanol under reflux, yielding imines in >75% yield.
Cycloaddition Reactions
The alkyne moiety participates in [3+2] cycloadditions with azides (Click Chemistry):
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Reaction with benzyl azides in the presence of Cu(I) catalysts produces 1,4-disubstituted triazoles.
| Azide | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl azide | CuI | DMF | 76 | |
| 3-Ethynylpyridine | CuI | DMF | 67 |
Reaction rates depend on electronic effects of substituents, with electron-deficient alkynes showing faster kinetics .
Autocatalytic Amplification
The aldehyde serves as a precursor to chiral pyrimidyl alkanols, which exhibit autocatalytic behavior.
Soai Reaction Pathway:
-
Initial Addition : Diisopropylzinc adds to the aldehyde, forming 2-(3,3-dimethylbut-1-yn-1-yl)-5-pyrimidyl alkanol .
-
Autocatalysis : The resulting alkanol acts as a chiral trigger, amplifying enantioselectivity in subsequent reactions.
| Initial ee (%) | Final ee (%) | Amplification Factor | Source |
|---|---|---|---|
| 0.1 | 99 | 990 | |
| 1.0 | 99.5 | 99.5 |
This dual nonlinear amplification mechanism enables single-cycle enantiopurity enhancement .
Organometallic Cross-Coupling
The alkyne group participates in Sonogashira couplings under palladium catalysis.
Reaction with Aryl Halides:
Example: Coupling with iodobenzene yields extended π-conjugated pyrimidine derivatives.
| Aryl Halide | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄/CuI | Toluene | 68 | |
| 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI | DMF | 72 |
Optimal conditions require anhydrous solvents and inert atmospheres .
Oxidation and Reduction
Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic media, though yields are moderate (~50%) due to side reactions.
Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (95% yield), preserving the alkyne group.
Key Research Findings
-
Enantioselectivity Control : Slower addition rates of organozinc reagents minimize exothermic decomposition, improving yields .
-
Dual Reactivity : The aldehyde and alkyne enable orthogonal functionalization, allowing sequential reactions (e.g., alkyne coupling followed by aldehyde condensation) .
-
Biological Relevance : Triazole derivatives from Click Chemistry show potential in drug discovery, particularly for kinase inhibitors .
This compound’s versatility in asymmetric synthesis, catalysis, and multicomponent reactions underscores its value in pharmaceutical and materials science research.
Scientific Research Applications
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde involves its role as an asymmetric catalyst in autocatalytic reactions. The product chiral alkanol acts as an asymmetric catalyst for its own formation, leading to significant amplification of enantiomeric excess . This autocatalytic amplification can be triggered by various enantioenriched alcohols or amines, functioning as an enantioenrichment sensor to detect chiral environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-5-carbaldehyde derivatives share a common scaffold but differ in substituents, leading to distinct physicochemical properties, reactivity profiles, and applications. Below is a detailed comparison:
Structural and Electronic Features
Reactivity in Asymmetric Autocatalysis
- Target Compound: Reacts with diisopropylzinc to yield pyrimidyl alkanols with enantiomeric excess (ee) influenced by temperature. At −44°C, higher enantioselectivity is observed compared to 0°C ().
- Silyl-Substituted Analog () : Exhibits high enantioselectivity (ee > 99%) under optimized conditions due to steric and electronic stabilization of intermediates.
- Unsubstituted Pyrimidine-5-carbaldehyde () : Requires chiral initiators (e.g., (S)-1-phenethyl alcohol) to achieve high ee (up to 95%), whereas substituted derivatives like the target compound achieve amplification without additives.
Physicochemical Properties
Key Research Findings
Steric Effects : The 3,3-dimethylbutynyl group in the target compound reduces reaction rates compared to smaller substituents (e.g., methylthio) but improves enantioselectivity by stabilizing transition states ( vs. 13).
Temperature Dependence: Enantioselectivity reversal in the target compound at sub-zero temperatures highlights the role of reaction dynamics, a phenomenon less pronounced in fluorinated analogs ( vs. 9).
Catalytic Efficiency : Silyl-substituted derivatives achieve higher yields (83% purity in libraries) due to improved solubility and reduced side reactions ( vs. 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
